Voruciclib

CDK9 inhibitor kinase selectivity off-target toxicity

Voruciclib is an orally bioavailable, clinical-stage CDK9 inhibitor (Ki <1 nM) that indirectly suppresses MCL-1 and synergizes with venetoclax (CI 0.4–0.5) in MCL-1-dependent malignancies. Unlike flavopiridol, it spares MAK/ICK kinases (Ki >250 nM), minimizing off-target toxicities. Defined oral dosing achieves target plasma concentrations without DLTs. Currently in Phase 1b with venetoclax for R/R AML. Ideal for preclinical combination studies, CIVO microdosing patient stratification, and as a reference standard for next-generation oral CDK9 inhibitor development.

Molecular Formula C22H19ClF3NO5
Molecular Weight 469.8 g/mol
CAS No. 1000023-04-0
Cat. No. B612172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoruciclib
CAS1000023-04-0
SynonymsP1446A05, P1446A-05, P1446A 05, Voruciclib
Molecular FormulaC22H19ClF3NO5
Molecular Weight469.8 g/mol
Structural Identifiers
SMILESCN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
InChIInChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1
InChIKeyMRPGRAKIAJJGMM-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Voruciclib (CAS 1000023-04-0): Clinical-Stage Oral CDK9 Inhibitor for Hematologic Malignancies


Voruciclib is an orally bioavailable, clinical-stage cyclin-dependent kinase (CDK) inhibitor with potent and selective activity against CDK9 [1]. By inhibiting CDK9, the transcriptional regulator of the anti-apoptotic protein MCL-1, voruciclib indirectly decreases MCL-1 expression and synergizes with the BCL-2 inhibitor venetoclax in preclinical models [2][3]. It is currently being evaluated in Phase 1 clinical trials as monotherapy and in combination with venetoclax for the treatment of relapsed/refractory (R/R) B-cell malignancies and acute myeloid leukemia (AML) [4].

Voruciclib Procurement Rationale: Why Not All CDK9 Inhibitors Are Interchangeable


Despite sharing a nominal CDK9 target, clinically evaluated inhibitors such as alvocidib (flavopiridol), dinaciclib, AZD4573, atuveciclib, and fadraciclib exhibit distinct kinase selectivity profiles, routes of administration, and toxicity signatures [1]. Voruciclib differentiates itself through its oral bioavailability, a favorable selectivity profile that spares non-CDK kinases such as MAK and ICK (associated with off-target toxicities in flavopiridol), and a defined clinical dosing schedule that achieves target plasma concentrations without dose-limiting toxicities [2][3]. Furthermore, voruciclib's synergistic activity with venetoclax has been quantitatively validated in vivo with established combination indices, a key differentiator for combination therapy protocols [4]. These factors preclude the simple substitution of voruciclib with another CDK9 inhibitor for specific research or clinical development programs.

Voruciclib Quantitative Differentiation: Head-to-Head Kinase Selectivity, In Vivo Synergy, and Clinical Pharmacokinetics


Voruciclib Exhibits Superior Selectivity for CDK9 Over Non-CDK Kinases Compared to Alvocidib (Flavopiridol)

Voruciclib demonstrates a more selective target profile than the first-generation CDK9 inhibitor alvocidib (flavopiridol). While alvocidib potently inhibits non-CDK kinases MAK and ICK, voruciclib shows weak activity against these targets, with Ki values greater than 250 nM . This selectivity is hypothesized to mitigate toxicities associated with flavopiridol in clinical settings [1].

CDK9 inhibitor kinase selectivity off-target toxicity

Voruciclib Potently Inhibits CDK9 with Single-Digit Nanomolar Ki, Comparable to Dinaciclib but with a Distinct Kinase Fingerprint

Voruciclib inhibits CDK9/cyclinT2 and CDK9/cyclinT1 with Ki values of 0.63 nM and 1.68 nM, respectively, placing it among the most potent CDK9 inhibitors . For comparison, dinaciclib inhibits CDK9 with an IC50 of 4 nM . Unlike dinaciclib, which is a potent inhibitor of CDK1, 2, 5, and 9 with similar potency across these targets, voruciclib exhibits a wider dynamic range of Ki values (0.626-9.1 nM) across the CDK family, including CDK4, 6, and 1, allowing for nuanced target engagement .

CDK9 inhibitor kinase inhibition potency

Voruciclib Synergizes with Venetoclax In Vivo with Quantified Combination Indices in DLBCL Models

In preclinical in vivo models of diffuse large B-cell lymphoma (DLBCL), the combination of voruciclib and venetoclax produced synergistic anti-tumor effects, as measured by the combination index (CI) [1]. Synergy was observed in models representing both activated B-cell (ABC) and germinal center B-cell (GCB) subtypes, with CI values of 0.5 and 0.4, respectively [1]. A CI value of <1 indicates synergy. This in vivo synergy provides a quantitative rationale for the ongoing clinical evaluation of the voruciclib-venetoclax combination in patients with relapsed/refractory AML [2].

combination therapy venetoclax in vivo synergy DLBCL

Voruciclib Achieves Clinically Relevant Plasma Concentrations for Target Engagement with Favorable Pharmacokinetics

Voruciclib demonstrates dose-proportional pharmacokinetics in patients, with a mean accumulation ratio of 2.4 and a mean Tmax of 4 hours [1]. At the 200 mg once-daily dose, steady-state mean Cmax was 925 ng/mL (~1.97 µM) and mean Ctrough was 442 ng/mL (~0.94 µM) [1]. These concentrations exceed the in vitro IC50 for CDK9 inhibition, confirming that the 200 mg clinical dose achieves plasma levels sufficient for robust target engagement [2]. In contrast, other CDK9 inhibitors like AZD4573 are administered intravenously, while voruciclib's oral formulation offers practical advantages for chronic dosing regimens [3].

pharmacokinetics oral bioavailability dose proportionality

Voruciclib Demonstrates Clinical Activity and Tolerability in Heavily Pretreated AML and B-Cell Malignancies

In a Phase 1 dose-escalation study of 40 patients with relapsed/refractory AML and B-cell malignancies, voruciclib administered on an intermittent dosing schedule (Days 1-14 of a 28-day cycle) was well tolerated, with no dose-limiting toxicities observed up to the 200 mg dose level [1]. Anti-leukemic activity was observed, with 1 patient achieving a morphologic leukemia-free state and 2 patients achieving stable disease [1]. On-target pharmacodynamic effects were confirmed by decreased MCL1 mRNA expression and reduced phosphorylation of RNA polymerase II in patient samples [1]. The most common adverse events were diarrhea (30%), nausea (25%), and fatigue (22%), with no significant myelosuppression or cardiovascular toxicities reported [1][2].

Phase 1 clinical trial safety efficacy AML B-cell malignancies

High-Value Voruciclib Application Scenarios Driven by Differentiated Data


Combination Therapy Development for Venetoclax-Resistant AML and DLBCL

Procure voruciclib for preclinical and clinical combination studies with venetoclax in MCL-1-dependent malignancies. The in vivo synergy data (CI values of 0.4-0.5) provide a strong rationale for this combination [1]. The ongoing Phase 1b trial evaluating voruciclib plus venetoclax in R/R AML further validates this approach .

Functional Precision Medicine with CIVO Tumor Microdosing Technology

Utilize voruciclib in conjunction with CIVO multiplexed tumor microdosing technology to differentiate responders from non-responders to BCL-2/MCL-1 targeted therapy in DLBCL. This approach was validated in preclinical studies [1] and enables patient stratification for clinical trials.

Research on CDK9 Selectivity and Off-Target Kinase Liability

Employ voruciclib as a pharmacological tool to dissect the role of CDK9 inhibition in transcriptional regulation, distinguishing its effects from pan-CDK inhibitors like flavopiridol. The compound's selectivity profile (Ki >250 nM for MAK/ICK vs. <1 nM for CDK9) makes it ideal for studies aimed at minimizing off-target kinase-mediated toxicities.

Oral CDK9 Inhibitor Benchmarking for New Chemical Entity Development

Use voruciclib as a reference standard for developing novel oral CDK9 inhibitors. Its well-characterized in vitro potency (Ki values) , oral bioavailability, and clinical PK parameters (Cmax, Ctrough) [2] provide a robust comparator for assessing the pharmacokinetic and pharmacodynamic properties of next-generation compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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